

# Ethyl Formate: Applications in Flavor and Fragrance Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl formate

Cat. No.: B1671648

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Ethyl formate**, a simple ester with the chemical formula  $C_3H_6O_2$ , is a versatile compound widely utilized in the flavor and fragrance industry. Its characteristic fruity and ethereal aroma, reminiscent of rum and raspberries, makes it a valuable ingredient in a vast array of consumer products.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the use of **ethyl formate** in flavor and fragrance chemistry, aimed at researchers, scientists, and professionals in drug development who may encounter this molecule in their work.

## Physicochemical Properties and Sensory Profile

**Ethyl formate** is a colorless, volatile liquid with a range of physical and chemical properties that are key to its application in flavors and fragrances. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl Formate**

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>2</sub>
Molecular Weight	74.08 g/mol [1]
Appearance	Colorless liquid[1][4]
Odor	Fruity, ethereal, rum-like[1][2][3]
Boiling Point	54.3 °C[2]
Flash Point	-20 °C[2]
Solubility in Water	11.8 g/100 mL[5]
FEMA Number	2434[1][6][7]
CAS Number	109-94-4[1][2][7]

The sensory profile of **ethyl formate** is its most important attribute for the flavor and fragrance industry. It is described as having a strong, ethereal-fruity odor, often compared to rum.[2][3] This characteristic aroma is a key contributor to the flavor of raspberries and is naturally present in various fruits, alcoholic beverages, and other food products.[2]

## Applications in the Flavor Industry

**Ethyl formate** is "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is widely used as a flavoring agent.[1][6] It imparts a fruity and sweet character to a variety of food and beverage products.

Table 2: Recommended Usage Levels of **Ethyl Formate** in Food Products

Food Category	Average Maximum PPM
Baked Goods	98.0[6]
Beverages (non-alcoholic)	9.4[6]
Candies	-
Gelatins and Puddings	-
Ice Cream and Dairy	-
Jams and Jellies	-

Data sourced from "The Good Scents Company" which references FEMA GRAS usage levels.  
[6]

Its applications in the flavor industry include:

- Fruit Flavors: It is a key component in the creation of artificial raspberry, strawberry, pineapple, and other fruit flavorings.[5]
- Beverages: It is used to enhance the fruity and aromatic notes in soft drinks, fruit juices, and alcoholic beverages like rum and whiskey.[5]
- Baked Goods and Confectionery: It adds a fruity aroma and taste to cakes, cookies, candies, and chewing gum.[1]

## Applications in the Fragrance Industry

The pleasant and volatile nature of **ethyl formate** makes it a useful ingredient in the fragrance industry, where it is used as a top note in various perfume compositions.

Table 3: Recommended Usage Levels of **Ethyl Formate** in Fragrance Concentrates

Product Type	Recommendation for usage levels up to:
Fragrance Concentrate	2.0%[6]

Its primary roles in fragrances include:

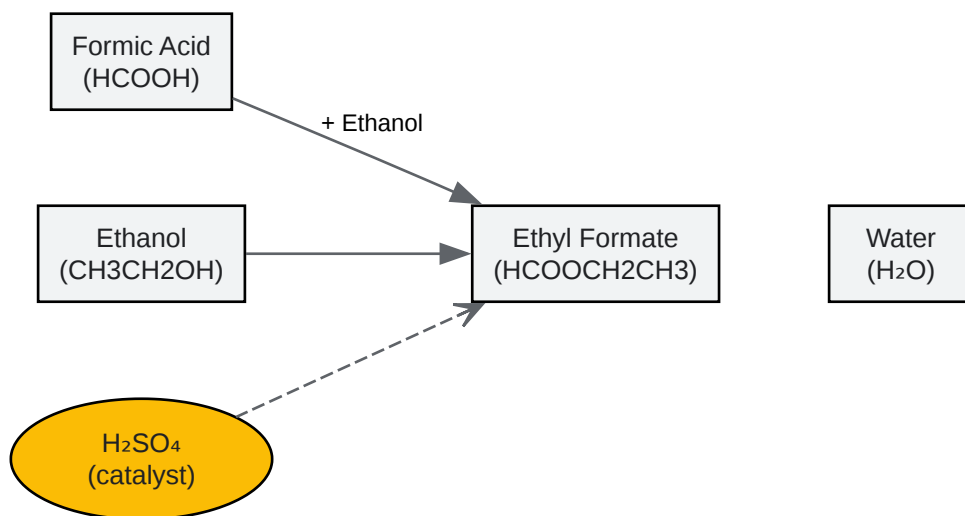
- **Fruity and Floral Scents:** It provides a lifting and diffusive fruity note to perfumes, often used in combination with other esters and aldehydes to create complex fruit and floral accords.
- **Solvent:** Due to its good solvency, it can be used as a solvent for other fragrance raw materials.[\[1\]](#)

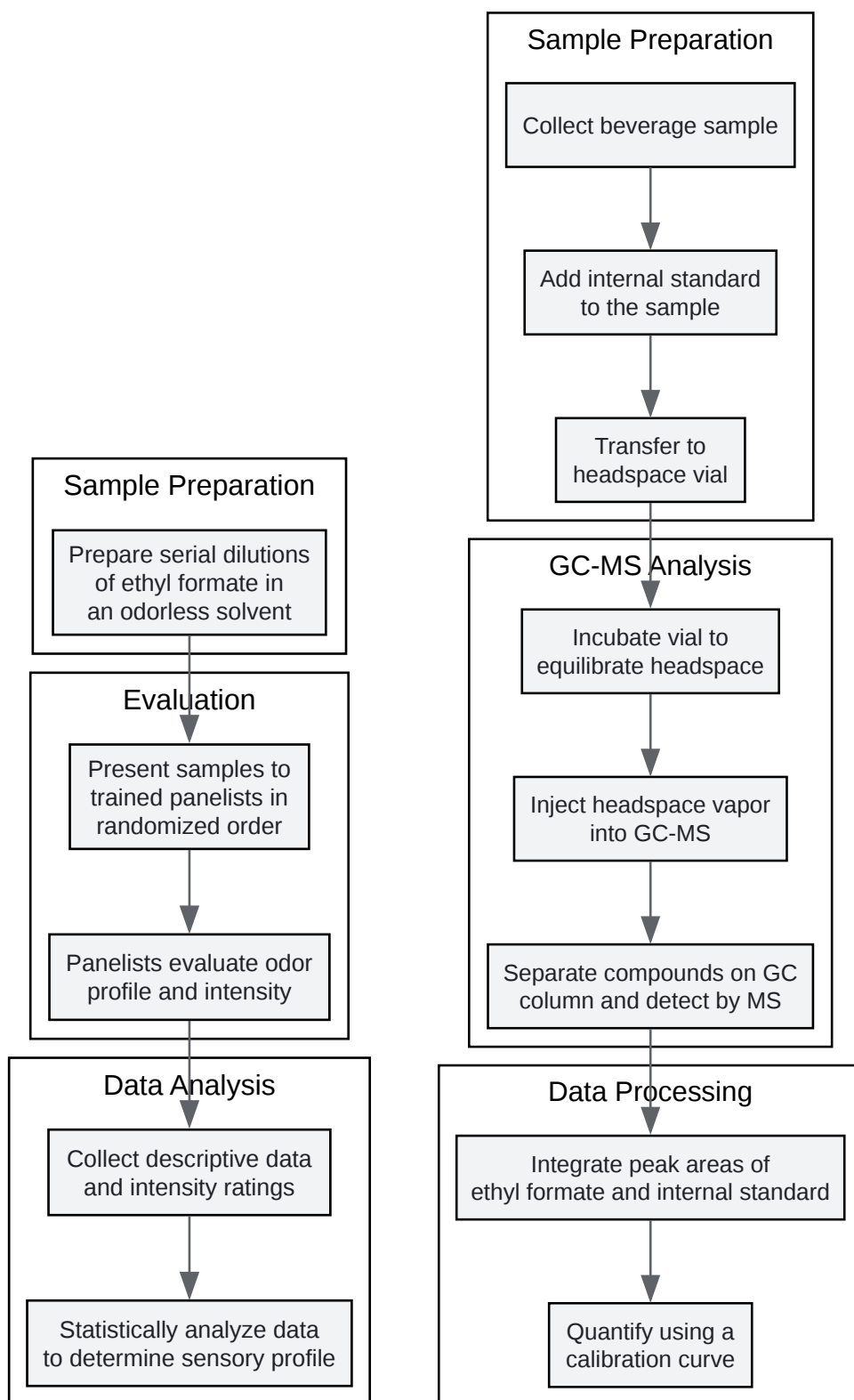
## Experimental Protocols

### Synthesis of Ethyl Formate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **ethyl formate** from formic acid and ethanol using sulfuric acid as a catalyst. This is a classic example of a Fischer esterification reaction.

Diagram 1: Fischer Esterification of Ethanol and Formic Acid





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl formate - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. Ethyl formate | HCOOC<sub>2</sub>H<sub>5</sub> | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ethyl formate, 109-94-4 [thegoodscentscompany.com]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- To cite this document: BenchChem. [Ethyl Formate: Applications in Flavor and Fragrance Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671648#ethyl-formate-applications-in-flavor-and-fragrance-chemistry]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)